![molecular formula C26H27N5O4 B2816831 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 898457-36-8](/img/no-structure.png)
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) explored the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant agents. The derivatives were examined for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential as antidepressants or anxiolytics. Molecular modeling indicated the significance of these derivatives in developing lead compounds for such applications (Zagórska et al., 2016).
Pharmacological Evaluation
Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds were potent 5-HT1A receptor ligands. Preclinical studies indicated their potential as anxiolytics and antidepressants, suggesting their relevance in future research for affective disorders (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
Further research by Zagórska et al. (2015) involved synthesizing a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. The study highlighted the importance of substituents at specific positions for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This work contributed to understanding the molecular basis of antidepressant and anxiolytic-like activities (Zagórska et al., 2015).
Antagonistic Activity on Adenosine Receptors
Baraldi et al. (2005) studied new derivatives of 1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective antagonists of A3 adenosine receptors. This finding is significant for the development of drugs targeting adenosine receptors, which are implicated in various physiological processes (Baraldi et al., 2005).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyethyl and phenoxyphenyl groups at appropriate positions on the ring system.", "Starting Materials": [ "2,6-diaminopurine", "ethyl acetoacetate", "4-phenoxybenzaldehyde", "ethyl iodide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroacetyl chloride", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,6-diaminopurine", "Step 2: Synthesis of 2-chloro-6-(chloromethyl)purine by reacting 2,6-diaminopurine with chloroacetyl chloride in the presence of triethylamine", "Step 3: Synthesis of 2-ethylthio-6-(chloromethyl)purine by reacting 2-chloro-6-(chloromethyl)purine with sodium ethanethiolate", "Step 4: Synthesis of 2-ethylthio-6-(2-ethoxyethyl)purine by reacting 2-ethylthio-6-(chloromethyl)purine with ethoxyethyl iodide in the presence of sodium hydroxide", "Step 5: Synthesis of 3,9-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 2-ethylthio-6-(2-ethoxyethyl)purine with acetic anhydride in the presence of sodium bicarbonate", "Step 6: Synthesis of 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 3,9-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione with 4-phenoxybenzaldehyde in the presence of acetic acid and ethanol" ] } | |
CAS番号 |
898457-36-8 |
製品名 |
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
分子式 |
C26H27N5O4 |
分子量 |
473.533 |
IUPAC名 |
2-(2-ethoxyethyl)-4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O4/c1-5-34-16-15-29-24(32)22-23(28(4)26(29)33)27-25-30(17(2)18(3)31(22)25)19-11-13-21(14-12-19)35-20-9-7-6-8-10-20/h6-14H,5,15-16H2,1-4H3 |
InChIキー |
OIIHYNXDCOUQCY-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)C)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



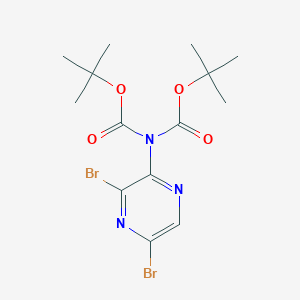
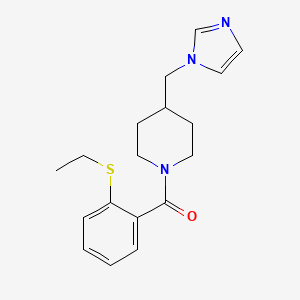
![5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2816750.png)

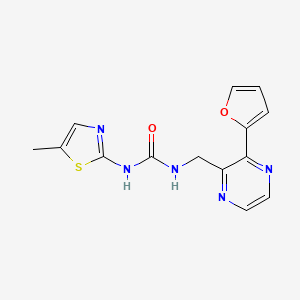
![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)
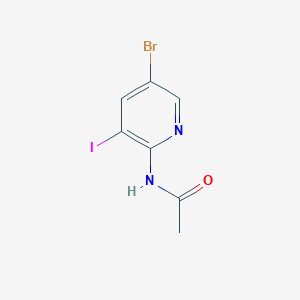
![N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2816761.png)
![methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether](/img/structure/B2816762.png)
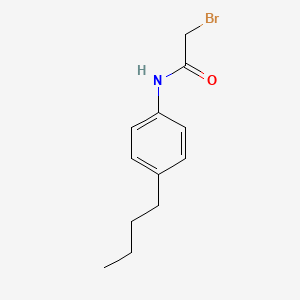

![4-[(2-Methyloxiran-2-yl)methyl]oxane](/img/structure/B2816768.png)